Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate

Description

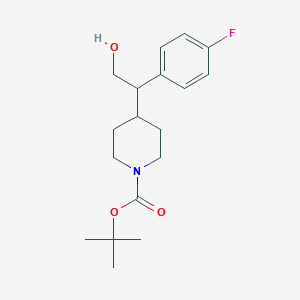

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-fluorophenyl aromatic ring, and a 2-hydroxyethyl side chain. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly for chiral molecules targeting neurological or metabolic pathways. The Boc group enhances solubility and stability during synthetic processes, while the fluorophenyl moiety contributes to electronic and steric properties critical for receptor binding.

Properties

Molecular Formula |

C18H26FNO3 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

tert-butyl 4-[1-(4-fluorophenyl)-2-hydroxyethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H26FNO3/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)16(12-21)13-4-6-15(19)7-5-13/h4-7,14,16,21H,8-12H2,1-3H3 |

InChI Key |

FKZZPIIUJGRNJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-fluorophenyl compounds. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of microreactor systems can enhance the sustainability and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate is being investigated for its role in drug development, particularly in the treatment of neurological disorders and cancer. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions. Initial studies suggest it could modulate serotonin and dopamine pathways, which are critical in treating conditions such as depression and anxiety.

Anticancer Activity

Preliminary in vitro studies have demonstrated that derivatives of piperidine can exhibit significant anti-proliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against breast cancer cells, indicating potential as anticancer agents.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (Triple-negative breast cancer) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (Non-cancer) | >2.0 | Minimal effect |

Case Study 1: Anticancer Properties

A study evaluated the anticancer properties of piperidine derivatives similar to this compound. The results indicated a significant reduction in tumor size in mouse models treated with these compounds, particularly against triple-negative breast cancer (TNBC). The study highlighted the effectiveness of these derivatives while noting their safety profile against normal cells.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds. Findings suggested that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics due to their ability to modulate neurotransmitter levels effectively.

The biological activity of this compound is attributed to its structural characteristics, which allow for selective binding to neurotransmitter receptors. This selectivity enhances its therapeutic potential while minimizing side effects commonly associated with non-selective compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural analogs differ primarily in aromatic substituents, side-chain functional groups, and stereochemistry. Key examples include:

Key Observations :

- Aromatic Substituents: Fluorine (electron-withdrawing) vs. chlorine (larger, more lipophilic) impacts electronic density and binding affinity.

- Side Chains: Hydroxyethyl vs. hydroxymethyl or amino groups alter hydrogen-bonding capacity and metabolic stability. The hydroxyethyl group in the target compound balances polarity and membrane permeability .

- Heterocyclic Additions : Imidazole-pyrimidine systems (e.g., compound 19) expand π-π stacking interactions, making them suitable for kinase inhibition .

Physicochemical Properties

Key Trends :

- Fluorine substituents improve metabolic stability compared to chlorine.

- Hydroxyethyl groups enhance aqueous solubility but may increase susceptibility to oxidative metabolism.

Biological Activity

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxyethyl group attached to a para-fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 281.34 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological activity and pharmacokinetic properties.

The mechanism of action for this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor, binding to active sites and preventing normal enzymatic functions, which is critical in various therapeutic contexts such as cancer treatment and antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in combating Mycobacterium tuberculosis (M. tuberculosis). A high-throughput screening identified compounds with significant inhibitory effects on M. tuberculosis growth. For instance, related piperidine derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against M. tuberculosis, suggesting that structural modifications can enhance their efficacy against this pathogen .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Studies indicate that certain piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. For example, one study demonstrated that modifications to the piperidine structure could enhance apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The three-dimensional structure of these compounds plays a crucial role in their interaction with protein binding sites, which is essential for their anticancer activity.

Case Study 1: Inhibition of Enzyme Activity

A study focused on the inhibition of the p38α MAP kinase by piperidine derivatives revealed that specific structural features of these compounds could significantly affect their binding affinity and inhibitory potency. The crystal structures of various inhibitors bound to p38α were analyzed, providing insights into how modifications to the piperidine ring could enhance biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has shown that substituents on the piperidine ring can dramatically influence biological outcomes. For example, derivatives with varying fluorine substitutions were tested for their antimicrobial properties against M. tuberculosis, revealing that certain configurations led to improved potency while maintaining low cytotoxicity towards eukaryotic cells .

Data Table: Biological Activity Summary

| Biological Activity | Compound | MIC (µM) | IC50 (µM) | Cell Line |

|---|---|---|---|---|

| Antimicrobial | 4PP-1 | 6.3 | >80 | HepG2 |

| Anticancer | Compound X | Not specified | Varies | FaDu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.